AZ10606120 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

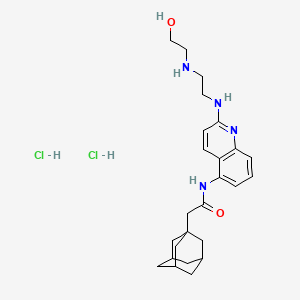

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFONFUUWORSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ10606120 Dihydrochloride: A Deep Dive into its Mechanism of Action as a P2X7 Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of AZ10606120 dihydrochloride (B599025), a potent and selective antagonist of the P2X7 receptor (P2X7R). The document is intended for researchers, scientists, and drug development professionals interested in the purinergic signaling pathway and its therapeutic targeting.

Core Mechanism of Action

AZ10606120 dihydrochloride is a high-affinity, selective antagonist of the P2X7 receptor, with potent activity at both human and rat orthologs.[1] It functions as a negative allosteric modulator , binding to a site distinct from the ATP binding pocket.[2][3] This allosteric binding induces a conformational change in the P2X7R protein structure, which in turn restricts the receptor's function, inhibiting both ion channel and pore formation upon agonist (ATP) stimulation.[4][5][6] This blockade of P2X7R activation prevents the influx of cations such as Ca2+ and Na+ and the release of pro-inflammatory mediators, thereby modulating downstream cellular responses. The specificity of AZ10606120 for P2X7R is over 1,000-fold higher compared to other P2X receptor subtypes, such as P2X4 and P2X6, highlighting its value as a precise pharmacological tool.[4][5][6]

The antagonism of P2X7R by AZ10606120 has been shown to have significant anti-tumor and anti-inflammatory effects in a variety of preclinical models.[1][3] By inhibiting P2X7R, AZ10606120 can disrupt key signaling pathways implicated in cancer progression, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human & Rat | ~10 nM | [1][7] |

| KD | Human | 1.4 nM | [2] |

| KD | Rat | 19 nM | [2] |

Table 1: Binding Affinity of this compound for P2X7 Receptors

| Cell Line/Model | Concentration(s) | Incubation Time | Observed Effect | Reference |

| U251 Human Glioblastoma | 5 µM, 25 µM | 72 h | Significant reduction in tumor cell number. | [7][8][9] |

| Human Glioma Samples | 15 µM | 72 h | Significant reduction in tumor cell number. | [7][8][10] |

| Patient-Derived Primary Glioblastoma | 1-100 µM | 72 h | Depletion of tumor cells and increased LDH release. | [1][11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | 10 µM | 1-60 h | Reduction in proliferation, cell migration, and invasion. | [1] |

| LPS-induced Anhedonia Mice | 2 mg/kg (i.p.) | N/A | Antidepressant-like phenotype. | [1] |

| HL-60 Tumor-bearing Nude Mice | 5 mg/kg (i.m.) | N/A | Reduced tumor growth (more effective in combination with DNR). | [1] |

| Streptozotocin-induced Diabetic Rats | 100 µg/kg (i.p.) | 15 days | Reversal of increased VEGF and IL-6 expression in the retina. | [1] |

| Neuroblastoma (CAN cell line) | 300 nM | N/A | Inhibition of P2X7R mediated ion currents, ethidium (B1194527) uptake, calcium influx, cancer cell migration, and matrix degradation/invasion. | [3] |

| Mesothelioma Xenograft Mouse Model | N/A | N/A | ~50% decrease in tumor size. | [3] |

Table 2: In Vitro and In Vivo Efficacy of this compound

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by AZ10606120. Extracellular ATP, often released in the tumor microenvironment, activates the P2X7 receptor. This activation leads to downstream signaling through pathways like PI3K/Akt, promoting tumor growth, proliferation, and survival. AZ10606120 acts as an antagonist, blocking this activation and its subsequent pro-tumorigenic effects.

Caption: P2X7R signaling cascade and the inhibitory action of AZ10606120.

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

1. Cell Culture and Treatment:

-

Cell Lines: U251 human glioblastoma cells and patient-derived primary glioblastoma cultures.[7][11]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 72 hours).[1][7] In some experiments, temozolomide (B1682018) is used as a comparator chemotherapeutic agent.[7]

2. Cell Number Quantification:

-

Method: After treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[7]

-

Staining: Fixed cells are stained with a nuclear counterstain, such as 5 µM DAPI, at room temperature for 1 hour.[7]

-

Imaging and Analysis: Cells are visualized using a fluorescence microscope (e.g., Olympus IX-81), and cell counts are performed based on the number of DAPI-positive nuclei.[7]

3. Lactate Dehydrogenase (LDH) Assay:

-

Purpose: To assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

-

Procedure: Culture supernatants from treated and control cells are collected. The LDH assay is performed using a commercial kit according to the manufacturer's instructions.[5]

-

Measurement: The optical density is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).[5]

Experimental Workflow Diagram

Caption: Workflow for in vitro cell viability and cytotoxicity experiments.

Conclusion

This compound is a highly selective and potent P2X7 receptor antagonist with a well-defined mechanism of action. Its ability to act as a negative allosteric modulator provides a powerful tool for studying the physiological and pathological roles of the P2X7 receptor. The compelling preclinical data, particularly in the context of oncology, suggest that targeting the P2X7R with compounds like AZ10606120 may represent a promising therapeutic strategy. Further investigation into its clinical potential is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZ 10606120 dihydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]

- 5. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AZ10606120 dihydrochloride as a Negative Allosteric Modulator of the P2X7 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or at sites of inflammation, triggers a cascade of downstream signaling events. These events include ion flux, cytokine release, and modulation of cell proliferation and death. Consequently, P2X7R has emerged as a promising therapeutic target for a range of pathologies, including chronic inflammatory diseases, neuropathic pain, and various cancers.

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor. It functions as a negative allosteric modulator, binding to a site distinct from the ATP-binding orthosteric site. This binding event induces a conformational change in the receptor, thereby inhibiting its function. This technical guide provides an in-depth overview of AZ10606120, summarizing its quantitative data, detailing key experimental protocols for its characterization, and visualizing its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZ10606120 dihydrochloride, highlighting its potency and selectivity for the P2X7 receptor.

| Parameter | Species | Value | Reference |

| Binding Affinity (Kd) | Human P2X7R | 1.4 nM | |

| Rat P2X7R | 19 nM | ||

| Inhibitory Concentration (IC50) | Human P2X7R | ~10 nM | |

| U251 Glioblastoma Cells | 17 µM |

| In Vivo Efficacy | Cancer Model | Effect | Reference |

| Tumor Growth Inhibition | Neuroblastoma Xenograft | ~40% reduction in tumor mass | |

| Mesothelioma Xenograft | ~50% decrease in tumor size | ||

| Pancreatic Cancer | Reduced tumor growth rate | ||

| C6 Glioma | 52% reduction in tumor size (with another P2X7R antagonist, BBG) |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of AZ10606120 as a P2X7R negative allosteric modulator are provided below.

Fluorescence-Based Intracellular Calcium Assay

This assay measures the ability of AZ10606120 to inhibit P2X7R-mediated calcium influx.

Materials:

-

Cells expressing P2X7R (e.g., HEK293-P2X7R, U251 glioblastoma cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

P2X7R agonist (e.g., ATP, BzATP)

-

This compound

-

96-well black-walled, clear-bottom microplate

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding: Seed P2X7R-expressing cells into a 96-well microplate and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of AZ10606120 or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Influx:

-

Place the microplate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a P2X7R agonist (e.g., ATP or BzATP) to all wells to stimulate calcium influx.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of AZ10606120 to determine the IC50 value.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay assesses the effect of AZ10606120 on cell viability by measuring the release of LDH from damaged cells.

Materials:

-

Target cells (e.g., U251 glioblastoma cells)

-

This compound

-

Culture medium

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for positive control)

-

96-well clear microplate

-

Absorbance plate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat with various concentrations of AZ10606120 or vehicle control for a specified period (e.g., 72 hours).

-

Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

-

-

Sample Collection:

-

Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

-

Measurement:

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X7R and its inhibition by AZ10606120.

Materials:

-

Cells expressing P2X7R

-

Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP)

-

P2X7R agonist (ATP or BzATP)

-

This compound

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the P2X7R agonist to the external solution to evoke an inward current.

-

After establishing a stable baseline current, co-apply the agonist with various concentrations of AZ10606120.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of AZ10606120.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Generate a concentration-response curve to determine the IC50 of AZ10606120.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with P2X7R and the mechanism of action of AZ10606120.

AZ10606120 Dihydrochloride: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ10606120 dihydrochloride (B599025) is a potent and highly selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] This technical guide provides a comprehensive overview of the biological effects of AZ10606120, focusing on its mechanism of action, quantitative pharmacological data, and its impact on various cellular and physiological processes. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Core Mechanism of Action

AZ10606120 acts as a negative allosteric modulator of the P2X7 receptor.[3] It binds to a site distinct from the ATP binding pocket, inducing a conformational change that inhibits receptor function.[4] This allosteric inhibition prevents both the channel opening and the formation of the large membrane pore associated with sustained P2X7R activation.[4] The high selectivity of AZ10606120 for the P2X7R, with over 1,000-fold greater specificity compared to other P2X subtypes, makes it a valuable tool for studying the specific roles of this receptor.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZ10606120 dihydrochloride based on published literature.

Table 1: Binding Affinity and Potency

| Parameter | Species | Value | Reference |

| IC50 | Human | ~10 nM | [1][2] |

| IC50 | Rat | ~10 nM | [2] |

| KD | Human P2X7R | 1.4 nM | [3] |

| KD | Rat P2X7R | 19 nM | [3] |

Table 2: In Vitro Efficacy in Glioblastoma Models

| Cell Line/Sample | Concentration | Effect | Duration | Reference |

| U251 Human Glioblastoma | 5 µM and 25 µM | Significant reduction in cell number | 72 hours | [1][5] |

| U251 Human Glioblastoma | 1-100 µM | Depletion of tumor cells | 72 hours | [2] |

| U251 Human Glioblastoma | 15 µM | More effective at inhibiting proliferation than 50 µM temozolomide (B1682018) | 72 hours | [5] |

| U251 Human Glioblastoma | IC50 = 17µM | Concentration-dependent reduction in cell number | 72 hours | [6][7] |

| Human Glioma Samples | 15 µM | Significant inhibition of tumor proliferation | 72 hours | [1][5] |

| Patient-Derived Glioblastoma | 1-100 µM | Depletion of tumor cells | 72 hours | [8] |

Table 3: In Vivo Efficacy

| Animal Model | Dosage | Administration | Effect | Reference |

| Orthotopic xenograft mouse model of pancreatic ductal adenocarcinoma | 5 mg/kg | Intraperitoneal (i.p.) | Reduced pancreatic stellate cell number/activity and collagen deposition | [1] |

| nu/nu mice with neuroblastoma | 300 nM (100 µL) every second day | Intraperitoneal (i.p.) | ~40% reduction in overall tumor size | [9] |

| AlbinoJ immunocompetent mice with neuroblastoma | 300 nM (100 µL) every second day | Intraperitoneal (i.p.) | ~50% reduction in overall tumor size | [9] |

| Xenograft mouse model of mesothelioma | Not specified | Subcutaneous or intraperitoneal | ~50% decrease in tumor size | [9] |

Key Biological Effects

Anti-Tumor Activity

A significant body of evidence demonstrates the anti-tumor effects of AZ10606120 across various cancer types, most notably glioblastoma, pancreatic cancer, neuroblastoma, and mesothelioma.[4][5][7][9] The primary mechanism for this activity is the inhibition of the trophic, or growth-promoting, role of the P2X7R in the tumor microenvironment.[8][9]

Key findings include:

-

Reduced Tumor Cell Proliferation: AZ10606120 significantly reduces the number of tumor cells in both established cell lines and patient-derived primary cultures.[1][5][8] In some instances, it has shown greater efficacy than conventional chemotherapy agents like temozolomide.[5]

-

Induction of Cytotoxicity: Treatment with AZ10606120 leads to an increase in lactate (B86563) dehydrogenase (LDH) release from tumor cells, indicating cytotoxic effects.[2][7][8]

-

Inhibition of Angiogenesis: P2X7R antagonism by AZ10606120 has been shown to reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that supply tumors.[5][9]

-

Modulation of the Tumor Microenvironment: The compound can reduce fibrosis by decreasing collagen deposition and may also impact immune cell function within the tumor microenvironment.[1][9]

Modulation of Cell Death Pathways

While AZ10606120 induces cytotoxicity, studies suggest that this is not primarily through the induction of apoptosis. In U251 glioblastoma cells, treatment did not lead to significant changes in markers of apoptosis such as annexin (B1180172) V or cleaved caspase-3 staining.[6][7][10] Instead, evidence points towards the involvement of other cell death mechanisms, such as necroptosis.[6][7] Specifically, changes in the expression of genes like RIPK1 and TRADD suggest a potential role for the TRADD-mediated RIPK1-independent necroptosis pathway.[6][7]

Neurological and Anti-Inflammatory Effects

Beyond its anti-cancer properties, AZ10606120 has shown potential for anti-depressant effects.[1][2] The P2X7R is highly expressed on immune cells, and its antagonism can modulate inflammatory responses.[9] For example, P2X7R activation is linked to the release of pro-inflammatory cytokines like IL-1β, a process that can be inhibited by antagonists.[4] This anti-inflammatory action may also contribute to its anti-tumor effects by altering the inflammatory state of the tumor microenvironment.[9]

Signaling Pathways and Experimental Workflows

P2X7R Signaling and Inhibition by AZ10606120

The following diagram illustrates the central role of the P2X7 receptor in cellular signaling and the inhibitory effect of AZ10606120.

Experimental Workflow for In Vitro Anti-Tumor Assessment

The diagram below outlines a typical experimental workflow to evaluate the anti-tumor effects of AZ10606120 in vitro.

Detailed Experimental Protocols

Cell Proliferation Assay (DAPI Staining Method)

This protocol is adapted from studies investigating the effect of AZ10606120 on glioblastoma cell proliferation.[1]

-

Cell Seeding: Plate U251 glioblastoma cells or primary human glioma cells in appropriate culture vessels and allow them to adhere and reach approximately 80% confluency.

-

Treatment: Treat the cells with desired concentrations of AZ10606120 (e.g., 5 µM, 15 µM, 25 µM) or vehicle control. For comparison, a standard chemotherapeutic agent like temozolomide can be used.

-

Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Fixation: After incubation, fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.

-

Staining: Stain the fixed cells with 5 µM DAPI (4′,6-diamidino-2-phenylindole) nuclear counterstain at 25°C for 1 hour.

-

Imaging: View the stained cells using a fluorescence microscope (e.g., Olympus IX-81).

-

Quantification: Conduct a cell count based on the number of DAPI-positive nuclei across multiple fields of view for each treatment condition.

Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[7][10]

-

Cell Culture and Treatment: Follow steps 1-3 of the cell proliferation assay protocol.

-

Supernatant Collection: After the 72-hour incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new plate, mix a specific volume of the collected supernatant with the assay reagent according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells). A significant increase in LDH release in AZ10606120-treated cells compared to the control indicates cytotoxicity.[7]

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the P2X7 receptor. Its demonstrated anti-tumor efficacy in a range of preclinical models, particularly in glioblastoma, highlights its potential as a therapeutic candidate. The compound's ability to reduce tumor growth, induce non-apoptotic cell death, and modulate the tumor microenvironment warrants further investigation. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to explore the biological effects and therapeutic applications of AZ10606120.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]

- 5. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurologyopen.bmj.com [neurologyopen.bmj.com]

AZ10606120 Dihydrochloride: A Technical Guide for Cancer Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is increasingly implicated in the pathophysiology of various cancers.[1] The P2X7 receptor is activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a scenario frequently encountered in the tumor microenvironment due to cell stress, necrosis, and inflammation.[2][3] While transient activation of P2X7R can lead to physiological responses, its sustained activation in the context of cancer is associated with tumor growth, invasion, and angiogenesis.[2][3] Consequently, the targeted inhibition of P2X7R with antagonists like AZ10606120 presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of AZ10606120, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for cancer research professionals.

Mechanism of Action and Signaling Pathway

AZ10606120 is an allosteric antagonist of the P2X7R, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[4] The P2X7R is a trimeric transmembrane ion channel that, upon binding to extracellular ATP, opens to allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion exchange triggers downstream signaling cascades that can promote cancer cell proliferation and survival.

The signaling pathway initiated by P2X7R activation is complex and can involve multiple downstream effectors. A key pathway implicated in P2X7R-mediated cancer progression is the PI3K/Akt signaling cascade.[4] Activation of this pathway is a common event in many human cancers and regulates a wide array of cellular processes including cell growth, survival, and metabolism. By blocking the P2X7R, AZ10606120 can effectively attenuate the activation of the PI3K/Akt pathway, thereby inhibiting these pro-tumorigenic cellular functions.

Furthermore, P2X7R antagonism has been shown to impact the production of vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis. The inhibition of P2X7R by AZ10606120 can lead to a reduction in VEGF secretion, which in turn can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[5]

Below is a diagram illustrating the P2X7R signaling pathway and the inhibitory action of AZ10606120.

References

- 1. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. aacrjournals.org [aacrjournals.org]

AZ10606120 Dihydrochloride in Glioma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor (P2X7R) antagonist, on glioma cell lines. This document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

Glioblastoma is the most aggressive primary brain cancer in adults, with a grim prognosis.[1] The purinergic receptor P2X7 (P2X7R) is overexpressed in glioblastoma and is implicated in tumor growth and proliferation.[1][2] AZ10606120 dihydrochloride has emerged as a promising therapeutic agent that targets P2X7R, demonstrating significant anti-tumor effects in preclinical studies involving glioma cell lines.[3][4] Research indicates that AZ10606120 effectively reduces glioma cell numbers, in some cases more potently than the standard chemotherapeutic agent temozolomide (B1682018).[2][3] The mechanism of action appears to be a non-apoptotic form of cell death.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AZ10606120 on glioma cell lines.

Table 1: Effect of AZ10606120 on U251 Glioma Cell Number

| Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Number (Mean Ratio to Control) | Statistical Significance (p-value) | Reference |

| 5 | 72 | Significant Reduction | p = 0.0079 | [2] |

| 15 | 72 | 0.48 ± 0.02 | p < 0.0001 | [3] |

| 25 | 72 | Significant Reduction | p = 0.0001 | [2] |

Table 2: Comparative Efficacy of AZ10606120 and Temozolomide on U251 Glioma Cell Number

| Treatment | Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Number (Mean Ratio to Control) | Statistical Significance (p-value vs. Control) | Statistical Significance (p-value vs. Temozolomide) | Reference |

| AZ10606120 | 15 | 72 | 0.48 ± 0.02 | p < 0.0001 | p < 0.0001 | [3] |

| Temozolomide | 50 | 72 | 0.795 ± 0.028 | p = 0.0003 | N/A | [3] |

Table 3: Effect of AZ10606120 on Human Glioma Samples

| Concentration (µM) | Treatment Duration (hours) | Effect on Tumor Cell Proliferation | Statistical Significance (p-value) | Reference |

| 15 | 72 | Significant Inhibition | p = 0.0476 | [3][7] |

Table 4: AZ10606120-Induced Cell Death Markers in U251 Glioma Cells

| Assay | Treatment | Observation | Reference |

| LDH Release | AZ10606120 | Significantly Increased | [1][5] |

| Annexin V Staining | AZ10606120 | No Significant Difference | [1][5] |

| Cleaved Caspase-3 Staining | AZ10606120 | No Significant Difference | [1][5] |

Experimental Protocols

This section details the methodologies used in the cited research to evaluate the effects of AZ10606120 on glioma cells.

Cell Culture

-

Cell Line: U251 human glioblastoma cell line is a commonly used model.[3] These cells are known to express the P2X7 receptor.[3][5]

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Human Glioma Samples: Surgically resected human glioma tissues can be cultured to assess the effects on patient-derived cells.[3]

Treatment with AZ10606120

-

Preparation: this compound is dissolved in an appropriate solvent (e.g., water or DMSO) to create a stock solution.[4]

-

Application: The stock solution is diluted in the cell culture medium to achieve the desired final concentrations (e.g., 5 µM, 15 µM, 25 µM).[2][3] Cells are typically treated for 72 hours.[3]

Cell Viability and Proliferation Assays

-

Cell Counting:

-

After treatment, cells are fixed using a 1:1 acetone-methanol solution at -20°C for 15 minutes.[4]

-

The fixed cells are stained with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), at a concentration of 5 µM for 1 hour at room temperature.[4]

-

The number of DAPI-positive nuclei is then quantified using fluorescence microscopy.[3][4]

-

Cell Death Assays

-

Lactate Dehydrogenase (LDH) Assay:

-

The release of LDH from damaged cells into the culture medium is a marker of cytotoxicity.

-

After treatment, the cell culture supernatant is collected.

-

The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. An increase in LDH release indicates an increase in cell death.[1][5]

-

-

Apoptosis Assays:

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Cells are stained with fluorescently labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy. A lack of significant increase in Annexin V staining suggests that the induced cell death is not primarily apoptotic.[1][5]

-

Cleaved Caspase-3 Staining: Caspase-3 is a key executioner caspase in apoptosis. Its cleavage indicates activation of the apoptotic cascade. Cells are fixed, permeabilized, and stained with an antibody specific for cleaved caspase-3. The staining is then visualized by fluorescence microscopy or quantified by flow cytometry. No significant change in cleaved caspase-3 levels indicates a non-apoptotic mechanism of cell death.[1][5]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of P2X7 Receptor and its Antagonism by AZ10606120 in Glioma

Caption: P2X7R signaling in glioma and its inhibition by AZ10606120.

Experimental Workflow for Assessing AZ10606120 Efficacy

Caption: Workflow for evaluating AZ10606120 effects on glioma cells.

Mechanism of Action

AZ10606120 is a potent and selective antagonist of the P2X7 receptor, with an IC50 of approximately 10 nM.[4] In the tumor microenvironment, high extracellular ATP levels can activate P2X7R, a ligand-gated ion channel.[8][9] This activation triggers downstream signaling pathways, including PI3K/AKT, ERK1/2, JNK, and Rho kinase, which are associated with cell proliferation, migration, and survival in cancer.[8][10]

By blocking the P2X7R, AZ10606120 inhibits these pro-tumorigenic signaling cascades.[3] Studies in glioma cell lines have shown that this inhibition leads to a significant reduction in cell number.[2][3] Intriguingly, the mode of cell death induced by AZ10606120 does not appear to be apoptosis.[5] This is evidenced by the lack of significant increases in common apoptotic markers like Annexin V and cleaved caspase-3.[1][5] Instead, the observed increase in LDH release suggests a cytotoxic mechanism involving membrane disruption, with some research pointing towards a potential role for necroptosis.[1][5][6]

Conclusion and Future Directions

This compound demonstrates significant anti-tumor activity in glioma cell lines by antagonizing the P2X7 receptor. Its ability to reduce glioma cell proliferation, even more effectively than temozolomide in some instances, highlights its potential as a novel therapeutic agent.[2][3] The non-apoptotic mechanism of cell death induced by AZ10606120 is a key area for further investigation and may offer advantages in overcoming apoptosis-resistant tumors.

Future research should focus on:

-

Elucidating the precise non-apoptotic cell death pathway triggered by AZ10606120.

-

Evaluating the in vivo efficacy and safety of AZ10606120 in animal models of glioblastoma.

-

Investigating potential synergistic effects when combined with other chemotherapeutic agents or radiation therapy.[11][12]

-

Exploring the impact of AZ10606120 on the tumor microenvironment, including immune cells like microglia.[3][11]

References

- 1. neurologyopen.bmj.com [neurologyopen.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Ion channel P2X7 receptor in the progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]

- 11. P2X7 receptors and glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-Angiogenic Properties of AZD10606120 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. Emerging research has identified a significant role for P2X7R in tumor progression and angiogenesis. AZD10606120 dihydrochloride has demonstrated anti-angiogenic properties by inhibiting key processes in new blood vessel formation. This technical guide provides a comprehensive overview of the anti-angiogenic effects of AZD10606120 dihydrochloride, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting angiogenesis in oncology and other diseases.

Introduction to Angiogenesis and the Role of the P2X7 Receptor

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen, and to remove waste products. The tumor microenvironment releases various pro-angiogenic factors that stimulate this process. Key steps in angiogenesis include the proliferation and migration of endothelial cells, and their subsequent organization into tube-like structures.

The P2X7 receptor has been implicated in various pathological processes, including inflammation and cancer. High levels of extracellular ATP, often found in the tumor microenvironment, can activate the P2X7R on tumor and endothelial cells. This activation triggers downstream signaling pathways that promote the release of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[1][2] By blocking the P2X7R, antagonists like AZD10606120 dihydrochloride can disrupt this signaling cascade and inhibit angiogenesis.

Mechanism of Action of AZD10606120 Dihydrochloride

AZD10606120 dihydrochloride exerts its anti-angiogenic effects primarily through the antagonism of the P2X7 receptor. The proposed mechanism of action involves the following key steps:

-

Inhibition of P2X7R Activation: AZD10606120 dihydrochloride binds to the P2X7R, preventing its activation by extracellular ATP.

-

Downregulation of Pro-Angiogenic Factors: By blocking P2X7R signaling, AZD10606120 dihydrochloride leads to a reduction in the secretion of key pro-angiogenic factors, including VEGF.[1]

-

Inhibition of Endothelial Cell Functions: The decrease in pro-angiogenic stimuli subsequently inhibits the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in angiogenesis.

-

Anti-Tumor Effects: In addition to its direct anti-angiogenic effects, AZD10606120 dihydrochloride has been shown to inhibit the proliferation of tumor cells, further contributing to its overall anti-cancer activity.[3][4][5]

Signaling Pathway

The anti-angiogenic activity of AZD10606120 dihydrochloride is rooted in its ability to modulate intracellular signaling pathways downstream of the P2X7 receptor. Activation of P2X7R is known to influence pathways such as the PI3K/Akt and mTOR pathways, which in turn can regulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its target gene, VEGF. By antagonizing the P2X7R, AZD10606120 dihydrochloride can effectively suppress these pro-angiogenic signaling cascades.

Figure 1. Signaling pathway of AZD10606120 dihydrochloride's anti-angiogenic action.

Quantitative Data on Anti-Angiogenic and Anti-Tumor Effects

The following tables summarize the available quantitative data on the biological effects of AZD10606120 dihydrochloride.

Table 1: In Vitro Anti-Proliferative Activity

| Cell Line | Cell Type | Assay | IC50 | Citation |

| U251 | Human Glioblastoma | Cell Viability | 17 µM | [3][4] |

Note: While this data is on a tumor cell line, it provides an indication of the compound's potency. Data on direct endothelial cell proliferation is not currently available in the public domain.

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity

| Tumor Model | Treatment | Effect | Quantitative Data | Citation |

| B16 Melanoma (in C57Bl/6 mice) | Intratumoral injection of AZD10606120 | Inhibition of tumor growth | Data on percentage of inhibition not specified in abstract. | [1] |

| B16 Melanoma (in C57Bl/6 mice) | Intratumoral injection of AZD10606120 | Reduction in angiogenesis | Significant reduction in VEGF staining and vessel formation observed. | [1] |

| Human Neuroblastoma ACN (in immunodeficient mice) | P2X7 silencing (mimicking antagonist effect) | Inhibition of tumor growth | Data on percentage of inhibition not specified in abstract. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of compounds like AZD10606120 dihydrochloride.

Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells.

Figure 2. Workflow for an endothelial cell proliferation assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

-

Endothelial cell growth medium

-

96-well cell culture plates

-

AZD10606120 dihydrochloride

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed endothelial cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of AZD10606120 dihydrochloride in endothelial cell growth medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO or the solvent used to dissolve the compound).

-

Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Figure 3. Workflow for an in vitro tube formation assay.

Materials:

-

HUVECs or other suitable endothelial cells

-

Endothelial cell basal medium

-

Matrigel® Basement Membrane Matrix or similar

-

96-well cell culture plates

-

AZD10606120 dihydrochloride

-

Calcein AM (for fluorescent labeling, optional)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest endothelial cells and resuspend them in basal medium containing various concentrations of AZD10606120 dihydrochloride. A typical cell density is 1-2 x 10^4 cells per well.

-

Carefully add the cell suspension to the Matrigel-coated wells.

-

Incubate the plate at 37°C for 4 to 18 hours.

-

Observe and photograph the formation of capillary-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[6][7]

In Vivo Matrigel Plug Assay

This assay assesses angiogenesis in a living organism by implanting a Matrigel plug containing pro-angiogenic factors and the test compound.

Figure 4. Workflow for an in vivo Matrigel plug assay.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel® Basement Membrane Matrix

-

Pro-angiogenic factors (e.g., VEGF, bFGF)

-

Heparin

-

AZD10606120 dihydrochloride

-

Drabkin's reagent for hemoglobin measurement

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw Matrigel on ice.

-

Mix liquid Matrigel with pro-angiogenic factors (e.g., 100 ng/mL VEGF and 20 U/mL heparin) and the desired concentration of AZD10606120 dihydrochloride. Keep the mixture on ice.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

The Matrigel will form a solid plug in vivo.

-

After 7 to 21 days, euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.[8]

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify the microvessel density.

-

Conclusion and Future Directions

AZD10606120 dihydrochloride, as a potent P2X7 receptor antagonist, presents a promising therapeutic strategy for inhibiting angiogenesis. The available preclinical data demonstrates its ability to reduce tumor growth and vascularization, likely through the downregulation of VEGF secretion. While the direct effects on endothelial cells require further quantitative investigation, the existing evidence strongly supports its anti-angiogenic potential.

Future research should focus on:

-

Determining the IC50 values of AZD10606120 dihydrochloride for the proliferation and migration of various types of endothelial cells.

-

Conducting detailed quantitative analysis of its effects in in vitro tube formation assays.

-

Performing comprehensive in vivo studies using models like the Matrigel plug assay and tumor xenografts to obtain robust quantitative data on its anti-angiogenic efficacy, including dose-response relationships and effects on microvessel density.

-

Further elucidating the downstream signaling pathways affected by P2X7R antagonism in endothelial cells.

A deeper understanding of the anti-angiogenic properties of AZD10606120 dihydrochloride will be instrumental in advancing its development as a potential therapeutic agent for cancer and other angiogenesis-dependent diseases.

References

- 1. Expression of P2X7 receptor increases in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]

- 4. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KoreaMed Synapse [synapse.koreamed.org]

The Structure-Activity Relationship of AZ10606120 Dihydrochloride: A Deep Dive into P2X7 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a pivotal role in inflammation, immune responses, and neuropathic pain. Activation of the P2X7R by high concentrations of extracellular adenosine (B11128) triphosphate (ATP) triggers a cascade of downstream signaling events, making it an attractive therapeutic target for a range of pathological conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of P2X7R antagonists, with a focus on the pharmacological profile of AZ10606120. We will delve into the quantitative data, experimental methodologies, and key signaling pathways associated with P2X7R modulation.

Core Compound Profile: AZ10606120 Dihydrochloride

AZ10606120 is a high-affinity antagonist for the human and rat P2X7 receptor, exhibiting an IC₅₀ of approximately 10 nM. It acts as a negative allosteric modulator, binding to a site distinct from the ATP binding pocket. This allosteric binding mode contributes to its high potency and selectivity for the P2X7R over other P2X receptor subtypes.

Quantitative Analysis of P2X7 Receptor Antagonists

The following table summarizes the quantitative data for AZ10606120 and other notable P2X7 receptor antagonists. This data is crucial for understanding the potency and species selectivity of these compounds.

| Compound | Target Species | Assay Type | Parameter | Value | Reference |

| AZ10606120 | Human | Calcium Flux | pIC₅₀ | 8.9 ± 0.04 | |

| Rat | Calcium Flux | pIC₅₀ | 5.7 ± 0.06 | ||

| Human | Radioligand Binding ([³H]-A-804598) | pKᵢ | 8.5 ± 0.08 | ||

| Rat | Radioligand Binding ([³H]-A-804598) | pKᵢ | 8.0 ± 0.08 | ||

| Human | Functional Assay | IC₅₀ | ~10 nM | ||

| Rat | Functional Assay | IC₅₀ | ~10 nM | ||

| Human | Radioligand Binding | K₋D | 1.4 nM | ||

| Rat | Radioligand Binding | K₋D | 19 nM | ||

| A-804598 | Human | Calcium Flux | pIC₅₀ | 7.7 ± 0.13 | |

| Rat | Calcium Flux | pIC₅₀ | 6.8 ± 0.17 | ||

| Human | Radioligand Binding ([³H]-A-804598) | pKᵢ | 8.0 ± 0.04 | ||

| Rat | Radioligand Binding ([³H]-A-804598) | pKᵢ | 8.8 ± 0.06 | ||

| Human | Functional Assay | IC₅₀ | 11 nM | ||

| Rat | Functional Assay | IC₅₀ | 10 nM | ||

| Mouse | Functional Assay | IC₅₀ | 9 nM | ||

| JNJ-47965567 | Human | Calcium Flux | pIC₅₀ | 8.3 ± 0.08 | |

| Rat | Calcium Flux | pIC₅₀ | 7.2 ± 0.08 | ||

| Human | Radioligand Binding ([³H]-A-804598) | pKᵢ | 7.9 ± 0.07 | ||

| Rat | Radioligand Binding ([³H]-A-804598) | pKᵢ | 8.7 ± 0.07 | ||

| A-438079 | Human | Calcium Flux | pIC₅₀ | 6.0 ± 0.02 | |

| Rat | Calcium Flux | pIC₅₀ | 5.9 ± 0.2 | ||

| Human | Radioligand Binding ([³H]-A-804598) | pKᵢ | 7.1 ± 0.08 | ||

| Rat | Radioligand Binding ([³H]-A-804598) | pKᵢ | 6.7 ± 0.1 |

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor initiates a complex array of intracellular signaling cascades. Understanding these pathways is fundamental to appreciating the mechanism of action of antagonists like AZ10606120.

Experimental Protocols

The characterization of P2X7R antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit agonist-induced intracellular calcium mobilization, a primary consequence of P2X7R activation.

AZ10606120 Dihydrochloride: A Technical Guide to P2X7 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor (P2X7R). It details the compound's binding affinity and inhibitory concentrations, outlines the experimental protocols used for their determination, and illustrates key mechanisms and workflows.

Core Pharmacological Data

AZ10606120 is a high-affinity, selective, non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel. It functions as a negative allosteric modulator, binding to a site distinct from the orthosteric ATP-binding pocket. This binding induces a conformational change that inhibits both ion channel and pore formation functions of the receptor.[1][2][3] The compound exhibits over 1,000-fold specificity for the P2X7R compared to other P2X receptor subtypes.[1][4]

Binding Affinity & Inhibitory Concentration

The binding affinity (expressed as dissociation constant, Kd) and the half-maximal inhibitory concentration (IC50) are critical parameters for characterizing a receptor antagonist. The data for AZ10606120 are summarized below.

| Parameter | Species | Value | Receptor/System |

| Binding Affinity (Kd) | Human | 1.4 nM | Recombinant P2X7 Receptor |

| Rat | 19 nM | Recombinant P2X7 Receptor | |

| Inhibitory Conc. (IC50) | Human & Rat | ~10 nM | Recombinant P2X7 Receptor Function |

| Human | 17 µM | U251 Glioblastoma Cell Viability (72h) | |

| Table 1: Quantitative Binding and Inhibition Data for this compound.[1][2][4][5][6][7][8][9][10] |

Mechanism of Action & Signaling Pathway

AZ10606120 binds allosterically to a transmembrane pocket formed between adjacent subunits of the trimeric P2X7 receptor.[3][11] This binding prevents the large-scale conformational changes required for channel opening and pore dilation that normally occur upon high-concentration ATP binding. By blocking P2X7R activation, AZ10606120 effectively inhibits downstream signaling cascades.

Activation of the P2X7R by extracellular ATP initiates a cascade of intracellular events, including the influx of Ca2+ and Na+ and the efflux of K+. This ion flux triggers the activation of multiple signaling pathways, most notably the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. Other pathways activated include the MAPK (p38/ERK/JNK) and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammatory responses.[1][3] AZ10606120, by preventing the initial receptor activation, blocks these subsequent cellular responses.

Experimental Protocols

The determination of AZ10606120's binding and inhibitory properties relies on specific biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (for Kd Determination)

This assay quantifies the direct binding of a radiolabeled ligand to its receptor, allowing for the determination of the dissociation constant (Kd) and receptor density (Bmax).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat P2X7 receptor. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay binding buffer.

-

Binding Reaction: In a 96-well plate, membrane preparations are incubated with increasing concentrations of [3H]-AZ10606120.

-

Determination of Non-Specific Binding: A parallel set of reactions is performed in the presence of a high concentration of unlabeled AZ10606120 to saturate all specific binding sites, thus measuring only non-specific binding.

-

Incubation: Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand. Unbound ligand is washed away with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd is determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Dye Uptake Functional Assay (for Receptor IC50)

The IC50 for receptor functional inhibition is often determined by measuring the blockade of ATP-induced pore formation. The YO-PRO-1 uptake assay is a standard method for this purpose. YO-PRO-1 is a fluorescent dye that is normally impermeant to the cell membrane but can pass through the large pore formed by activated P2X7 receptors.

Methodology:

-

Cell Culture: P2X7R-expressing cells (e.g., HEK293-P2X7) are seeded into 96-well black, clear-bottom plates and cultured to confluency.

-

Compound Pre-incubation: Cells are washed with a saline solution (e.g., 145 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4) and then pre-incubated with various concentrations of AZ10606120 (or vehicle control) for 15-30 minutes at 37°C.

-

Activation and Staining: A solution containing a P2X7R agonist (e.g., 100 µM ATP or BzATP) and the fluorescent dye YO-PRO-1 (e.g., 1-2 µM) is added to the wells.

-

Signal Measurement: The plate is immediately placed in a fluorescence plate reader. The increase in fluorescence (Excitation: ~491 nm, Emission: ~509 nm) is measured over time (e.g., 10-15 minutes).

-

Data Analysis: The rate of dye uptake or the endpoint fluorescence is plotted against the concentration of AZ10606120. The data are fitted to a dose-response curve to calculate the IC50 value.

Cell Viability & Cytotoxicity Assays (for Cellular IC50)

To determine the functional consequence of P2X7R antagonism on cell populations, such as cancer cells, long-term viability and cytotoxicity assays are employed.

Methodology:

-

Cell Culture and Treatment: Human glioblastoma cells (e.g., U251 line or primary cultures) are seeded and grown to ~80% confluency. The culture medium is then replaced with fresh medium containing a range of AZ10606120 concentrations (e.g., 1 µM to 100 µM). Cells are incubated for an extended period, typically 72 hours.[3][5][12]

-

Endpoint Analysis (Performed in parallel):

-

Cell Viability (Cell Counting):

-

Fixation & Staining: After 72 hours, cells are fixed (e.g., with an acetone-methanol solution) and stained with a nuclear counterstain like DAPI.[5]

-

Imaging & Quantification: The total number of DAPI-positive nuclei is quantified across multiple random fields of view for each well using a fluorescence microscope. The average cell number per condition is determined.[3][5]

-

-

Cytotoxicity (LDH Assay):

-

Supernatant Collection: The cell-free culture supernatant is collected from each well.

-

LDH Reaction: The supernatant is incubated with a reaction mixture from a commercial LDH cytotoxicity kit (e.g., Roche). LDH released from damaged cells catalyzes a reaction that produces a colored formazan (B1609692) product.[3][12]

-

Measurement: The absorbance of the formazan product is measured using a plate reader (e.g., at 492 nm). Absorbance is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[3][5][12]

-

-

-

Data Analysis: For cell viability, the number of cells is plotted against the drug concentration. For cytotoxicity, the relative LDH release is plotted. The data are fitted to a dose-response curve to determine the IC50 for the reduction in cell number.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

AZ10606120 Dihydrochloride: A Technical Guide to P2X7 Receptor Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of AZ10606120 dihydrochloride (B599025), a potent and selective antagonist of the P2X7 receptor (P2X7R), in the context of oncology. The P2X7R, an ATP-gated ion channel, has emerged as a significant player in the tumor microenvironment, influencing cancer cell proliferation, invasion, and metastasis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.

The P2X7 Receptor: A Promising Oncological Target

The P2X7 receptor is a unique member of the purinergic P2X receptor family, activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a condition often found within the tumor microenvironment.[1][2] P2X7R is overexpressed in a variety of malignancies, including glioblastoma, neuroblastoma, melanoma, and cancers of the prostate, breast, and thyroid.[2] Its activation has been linked to several cancer-promoting processes:

-

Tumor Growth and Proliferation: P2X7R activation can support cancer cell survival and growth, even in the absence of serum.[2]

-

Invasion and Metastasis: The receptor plays a role in cancer cell migration and invasion by influencing the extracellular matrix and activating signaling pathways associated with cell motility.[3][4]

-

Angiogenesis: P2X7R signaling can promote the formation of new blood vessels, which is crucial for tumor growth and expansion.[2]

-

Immune Evasion: The P2X7R can modulate the immune response within the tumor microenvironment, potentially contributing to the tumor's ability to evade immune destruction.[1]

Given its multifaceted role in cancer progression, the P2X7R presents a compelling target for therapeutic intervention.

AZ10606120 Dihydrochloride: A Selective P2X7R Antagonist

This compound is a small molecule compound identified as a potent and selective antagonist of the P2X7R, with an IC50 of approximately 10 nM.[5] Its antagonistic properties have been leveraged in preclinical studies to probe the therapeutic potential of P2X7R inhibition in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-tumor effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Assay | Endpoint | Concentration(s) | Results | Reference(s) |

| U251 Human Glioblastoma | Cell Count | Reduction in cell number | 5 µM and 25 µM | Significant reduction in tumor cell number compared to control. More effective than temozolomide. | [5][6][7] |

| Human Glioma Samples | Cell Count | Reduction in cell number | 15 µM | Significantly reduced the number of tumor cells. | [5] |

| U251 Human Glioblastoma | Cell Viability | IC50 | 17 µM | Concentration-dependent reduction in cell number. | [8] |

| Primary Glioblastoma Cultures | LDH Release | Increased LDH release (cytotoxicity) | 1, 5, 15, 25, 50, 100 µM | Significant increase in LDH release, indicating cellular cytotoxicity. | [6][9][10] |

| Glioblastoma Cancer Stem Cells (GSCs) | Cell Count | Reduction in GSC number | Not specified | Significantly reduced GSC numbers, more effective than temozolomide. | [11] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to validate the anti-cancer effects of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the effect of AZ10606120 on the viability and proliferation of cancer cells.

Methodology:

-

Cell Culture: Human glioblastoma cell lines (e.g., U251) or patient-derived primary glioblastoma cells are cultured in appropriate media and conditions until they reach approximately 80% confluency.[6][9]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 5, 15, 25, 50, 100 µM) or a vehicle control for a specified duration, typically 72 hours.[6][9] In some experiments, the effects are compared to the standard chemotherapeutic agent, temozolomide.[6][9]

-

Cell Fixation and Staining: After treatment, cells are fixed using a 1:1 acetone-methanol solution at -20°C for 15 minutes. The fixed cells are then stained with a nuclear counterstain, such as 5 µM DAPI (4',6-diamidino-2-phenylindole), for 1 hour at room temperature.[5][9]

-

Cell Quantification: Stained cells are visualized using a fluorescence microscope. The total number of DAPI-positive nuclei is counted in multiple random fields of view for each treatment group to determine the average cell number.[5][9]

Cytotoxicity Assay (LDH Release)

Objective: To assess the cytotoxic effect of AZ10606120 by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Methodology:

-

Cell Culture and Treatment: Similar to the cell viability assay, cancer cells are cultured and treated with this compound for a defined period (e.g., 72 hours).[6]

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The absorbance is typically measured at a specific wavelength.

-

Data Analysis: The level of LDH release is calculated as a percentage of the maximum LDH release from control cells lysed with a detergent. A significant increase in LDH release in treated cells compared to control cells indicates cytotoxicity.[6][10]

Apoptosis Assay (Annexin V and Cleaved Caspase-3 Staining)

Objective: To determine if the cell death induced by AZ10606120 is apoptotic.

Methodology:

-

Cell Culture and Treatment: Cancer cells are treated with AZ10606120 as previously described.

-

Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and an antibody against cleaved caspase-3, a key executioner caspase in apoptosis.

-

Analysis: The stained cells are analyzed by flow cytometry or fluorescence microscopy. An increase in the percentage of Annexin V-positive and/or cleaved caspase-3-positive cells would indicate apoptosis. Studies have shown no significant changes in these markers, suggesting a non-apoptotic cell death mechanism.[7][8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with P2X7R activation in cancer and the experimental workflow for target validation.

Caption: P2X7R Signaling Pathway in Cancer.

References

- 1. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ion channel P2X7 receptor in the progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P2X7 receptor antagonism by AZ10606120 significantly depletes glioblastoma cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZ10606120 Dihydrochloride in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is increasingly implicated in the pathology of various cancers, including glioblastoma.[1] P2X7R is activated by high concentrations of extracellular ATP, often found in the tumor microenvironment, and its activation can promote tumor growth and survival.[2][3] AZ10606120 acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[4] In vitro studies have demonstrated that AZ10606120 can effectively reduce glioblastoma cell numbers and induce cytotoxicity, showing greater efficacy than the standard chemotherapeutic agent, temozolomide (B1682018) (TMZ), in some cases.[1][5] This document provides detailed experimental protocols for the application of AZ10606120 dihydrochloride in glioblastoma research.

Data Presentation

In Vitro Efficacy of AZ10606120 in Glioblastoma

| Cell Line/Culture | Assay | Concentration(s) | Treatment Duration | Key Findings | Reference(s) |

| U251 Human Glioblastoma | Cell Viability (DAPI) | 1-100 µM | 72 hours | Concentration-dependent reduction in cell number; IC50 of 17 µM. More effective than 50 µM TMZ. | [1][5][6] |

| U251 Human Glioblastoma | Cytotoxicity (LDH Assay) | 1-100 µM | 72 hours | Significant increase in LDH release, indicating cytotoxic cell death. | [1][7] |

| Primary Human Glioblastoma Cultures | Cell Viability (GFAP/DAPI) | 1-100 µM | 72 hours | Significant depletion of glioblastoma cell numbers at concentrations of 15 µM and higher. | [4][5] |

| Primary Human Glioblastoma Cultures | Cytotoxicity (LDH Assay) | 1-100 µM | 72 hours | Significant increase in LDH release at concentrations of 15 µM and higher. | [5] |

| Glioblastoma Cancer Stem Cells (GSCs) | Cell Viability | Not specified | 72 hours | Significantly reduced GSC numbers compared to untreated and TMZ-treated cells. | [8] |

| Glioblastoma Cancer Stem Cells (GSCs) | Cytotoxicity (LDH Assay) | Not specified | 72 hours | Significant induction of LDH release. | [8] |

Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ and Na⁺ influx and K⁺ efflux. This initial activation triggers downstream signaling cascades. Prolonged activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. These events can lead to the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and ultimately, cell death. AZ10606120, as a negative allosteric modulator, inhibits these P2X7R-mediated events.

Caption: P2X7R signaling and AZ10606120 inhibition.

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Treatment

-

Cell Lines: U251 human glioblastoma cell line or patient-derived primary glioblastoma cultures.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for U251) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein/RNA extraction).

-

Allow cells to adhere and reach approximately 80% confluency.[5]

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.[5]

-

Replace the existing medium with the medium containing AZ10606120 or vehicle control.

-

Incubate for 72 hours.[5]

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture supernatant.

Caption: Workflow for LDH cytotoxicity assay.

-

Protocol (based on Roche colorimetric LDH Cytotoxicity Detection Kit): [5]

-

Following the 72-hour treatment period, carefully collect the cell-free culture supernatant.

-

Incubate the supernatant with the LDH reaction mixture at a 1:1 ratio for 25 minutes at room temperature, protected from light.[5]

-

Measure the absorbance of the samples at 492 nm using a microplate reader.[5]

-

Include controls for background (medium only), low control (spontaneous LDH release from untreated cells), and high control (maximum LDH release from cells treated with a lysis solution).

-

Calculate the percentage of cytotoxicity based on the absorbance values.

-

3. Immunofluorescence Staining

This protocol allows for the visualization of P2X7R expression and the morphological effects of AZ10606120 treatment.

-

-

Grow cells on coverslips or in chamber slides and treat with AZ10606120 as described above.

-

After treatment, wash the cells with PBS.

-

Fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[4]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

-

Wash the cells with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Texas Red) for 1-2 hours at room temperature in the dark.[5][9]

-

Counterstain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 1 hour at room temperature.[4][5]

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

In Vivo Protocol (Proposed)